molecular formula C17H16F3N5O3 B2947259 3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide CAS No. 2415630-15-6

3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide

Cat. No.: B2947259
CAS No.: 2415630-15-6
M. Wt: 395.342
InChI Key: ZDPJHOKHYMKNAD-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid to yield the indole derivative . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid for indole synthesis and palladium catalysts for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit, regulate, or modulate kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer treatment . The compound may also interact with other cellular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other indazole derivatives such as:

Compared to these compounds, 3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide is unique due to its specific trifluoromethyl and pyridazinyl groups, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O3/c1-24-16(28-2)11-4-3-10(9-12(11)22-24)15(27)21-7-8-25-14(26)6-5-13(23-25)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJHOKHYMKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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